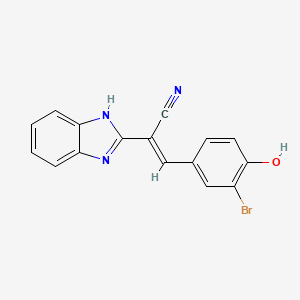![molecular formula C25H31N3O2 B5972838 2-[4-[(8-methoxy-2-quinolinyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5972838.png)
2-[4-[(8-methoxy-2-quinolinyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(8-methoxy-2-quinolinyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MQPE and has shown promise in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In
Applications De Recherche Scientifique
MQPE has shown potential in various fields of scientific research. In neuroscience, MQPE has been studied for its ability to modulate dopamine receptors, which play a crucial role in reward and motivation pathways. MQPE has also been studied for its potential applications in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.
In pharmacology, MQPE has been studied for its potential as an antipsychotic drug. It has been shown to have a high affinity for serotonin and dopamine receptors, which are targets for many antipsychotic drugs.
In medicinal chemistry, MQPE has been studied for its potential as a scaffold for the development of new drugs. Its unique structure makes it a promising candidate for the design of new drugs with improved pharmacological properties.
Mécanisme D'action
The mechanism of action of MQPE is not fully understood. However, it is known to interact with dopamine and serotonin receptors in the brain. MQPE has been shown to increase dopamine release in the striatum, which is a key brain region involved in reward and motivation pathways. It has also been shown to have an affinity for serotonin receptors, which are important targets for many psychiatric drugs.
Biochemical and Physiological Effects
MQPE has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and improve cognitive function. It has also been shown to have anxiolytic and antidepressant-like effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MQPE in lab experiments is its unique structure, which makes it a promising candidate for the design of new drugs. It has also been shown to have a high affinity for dopamine and serotonin receptors, which are important targets for many psychiatric drugs.
However, there are also some limitations to using MQPE in lab experiments. It has been shown to have a narrow therapeutic window, which means that it can have toxic effects at high doses. It is also relatively expensive to synthesize, which can limit its use in large-scale studies.
Orientations Futures
There are several future directions for MQPE research. One area of interest is the development of new drugs based on the MQPE scaffold. Researchers are also interested in further exploring the mechanism of action of MQPE and its potential applications in the treatment of psychiatric disorders. Additionally, there is a need for more studies to determine the optimal dosage and administration of MQPE in order to minimize potential side effects.
Méthodes De Synthèse
The synthesis of MQPE involves the reaction of 2-[4-(chloromethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol with 8-methoxy-2-quinolinecarboxaldehyde in the presence of a base. The resulting product is then purified through column chromatography to obtain MQPE in high purity.
Propriétés
IUPAC Name |
2-[4-[(8-methoxyquinolin-2-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2/c1-30-24-9-5-8-21-10-11-22(26-25(21)24)18-27-15-16-28(23(19-27)13-17-29)14-12-20-6-3-2-4-7-20/h2-11,23,29H,12-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUINPJBDPAYTCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)CN3CCN(C(C3)CCO)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(8-Methoxy-2-quinolinyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-imino-5-{3-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5972766.png)
![2-[(2-methoxyphenyl)amino]-4'-methyl-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5972767.png)
![5-[(benzylthio)methyl]-4-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5972769.png)
![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5972784.png)
![2-ethyl-7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5972796.png)
![1'-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine hydrochloride](/img/structure/B5972799.png)

![2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]-N-phenylacrylamide](/img/structure/B5972815.png)
![methyl 1,3-dimethyl-5-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B5972821.png)
![3-(4-fluorophenyl)-2,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5972827.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,6-diisopropylphenyl)acetamide](/img/structure/B5972840.png)
![3-cyclopropyl-N-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5972852.png)
![ethyl 4-[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]-1-piperidinecarboxylate](/img/structure/B5972857.png)
![4-[4-(4-chloro-3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B5972863.png)